Predicted pKa Shift of ~1.2 Log Units Relative to 5-Chloro-Benzoxazolone Influences Ionization-Dependent Assay Behavior
The target compound (6-bromo-4-chloro) exhibits a predicted pKa of 7.13 ± 0.70, which is approximately 1.2 log units lower than the reported pKa of 8.3 for the 5-chloro analog Chlorzoxazone (CAS 95-25-0) . This pKa difference means that at physiological pH 7.4, the target compound is approximately 65% ionized (deprotonated at the oxazolone NH) versus approximately 89% for the 5-chloro comparator. This differential ionization can significantly affect passive membrane permeability, protein binding, and apparent potency in cellular assays [1].
| Evidence Dimension | Predicted acid dissociation constant (pKa) of the oxazolone NH proton |
|---|---|
| Target Compound Data | pKa = 7.13 ± 0.70 (predicted) |
| Comparator Or Baseline | Chlorzoxazone (5-chloro-3H-benzoxazol-2-one, CAS 95-25-0): pKa = 8.3 (experimental/estimated) |
| Quantified Difference | ΔpKa ≈ -1.17 (target compound is more acidic) |
| Conditions | Predicted values from ACD/Labs or analogous software; Chlorzoxazone pKa from literature consensus |
Why This Matters
For procurement of compounds intended for cellular screening at physiological pH, this pKa difference translates to a measurable shift in the neutral fraction available for passive diffusion, directly impacting apparent IC50 or EC50 values in cell-based assays.
- [1] Manallack, D.T. et al. (2013). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 42(2), 485-496. View Source
